molecular formula C19H22N2O2S B2548507 (2-Ethoxypyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1704551-45-0

(2-Ethoxypyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2548507
CAS No.: 1704551-45-0
M. Wt: 342.46
InChI Key: CKVPBEGCPDIKSV-UHFFFAOYSA-N
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Description

(2-Ethoxypyridin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of related heterocyclic compounds. For instance, a novel naphthyridine derivative showed potent anticancer activity in human malignant melanoma cell lines by inducing necroptosis at low concentrations and apoptosis at high concentrations. This suggests a potential area of research for compounds with similar structures in targeting cancer cells through cell death pathways (Kong et al., 2018).

Antimicrobial Activity

Compounds with methanone groups and heterocyclic structures have been investigated for their antimicrobial properties. For example, a study on the synthesis, reactions, and antimicrobial activities of 8-ethoxycoumarin derivatives demonstrates the potential of such compounds to serve as antimicrobial agents. These findings could be relevant for the development of new antimicrobial drugs from similar compounds (Mohamed et al., 2012).

Tubulin Polymerization Inhibition

Phenyl methanone derivatives have been found to inhibit tubulin polymerization, which is a critical process in cell division. This mechanism has implications for cancer treatment, as demonstrated by a study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which showed potent cytotoxicity against tumor cell lines by inhibiting tubulin polymerization and inducing cell cycle arrest (Magalhães et al., 2013).

Ligand Exchange Reactions

Research on ligand exchange reactions involving heterocyclic compounds has been conducted, which could be relevant for the synthesis of new materials or drugs. For example, a study on a binuclear tungsten(0) carbonyl complex with methoxide ligands demonstrated how ligand substitution reactions can be facilitated by the structural features of these complexes (Klausmeyer et al., 2003).

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-23-18-16(9-6-11-20-18)19(22)21-12-10-17(24-14-13-21)15-7-4-3-5-8-15/h3-9,11,17H,2,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVPBEGCPDIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.